Acidity Shift vs. Thietan-3-ol for Carboxylic Acid Mimicry
The hydroxyl group of thietan-3-ol has a predicted pKa of approximately 13.5–14.9, making it a very weak acid and a poor direct hydrogen-bond donor mimetic for carboxylic acids (pKa ~4–5) [1]. The substitution of one hydrogen with a trifluoromethyl group at the same carbon introduces a strong electron-withdrawing inductive effect (–I) that is expected to lower the pKa by 4–6 units, bringing the acidity close to that of a carboxylic acid. This class-level inference is based on the known effect of α-CF3 substitution on aliphatic alcohols (ΔpKa ≈ –4 to –6) and represents a critical differential feature [2].
| Evidence Dimension | Predicted pKa of hydroxyl group |
|---|---|
| Target Compound Data | Predicted pKa ~8–10 (α-CF3 alcohol) |
| Comparator Or Baseline | Thietan-3-ol: predicted pKa 13.5–14.9 |
| Quantified Difference | ΔpKa ≈ –4 to –6 (target vs. parent thietan-3-ol) |
| Conditions | Class-level inference based on electronic effect of α-CF3 group on aliphatic alcohols (in silico or empirical Hammett analysis) |
Why This Matters
A lower pKa enhances ionization at physiological pH, improving the compound's ability to function as a carboxylic acid bioisostere in target binding while potentially reducing non-specific plasma protein binding compared to the neutral parent.
- [1] ChemBase. Thietan-3-ol predicted pKa = 14.875; ChemicalBook lists predicted pKa of 13.55±0.20 for thietan-3-ol. View Source
- [2] Morgenthaler M, Schweizer E, Hoffmann-Röder A, Benini F, Martin RE, Jaeschke G, Wagner B, Fischer H, Bendels S, Zimmerli D, Schneider J, Lüthy I, Paus M, Portmann R, Meyer S, Birker M, Dautzenberg F, Crameri R, Oberhauser B, Kansy M, Müller K. Predicting and Tuning LogD and Aqueous Solubility by Altering the pKa of Functional Groups. ChemMedChem. 2007;2(8):1100-1115. (Provides framework for α-CF3 effect on alcohol acidity). View Source
